

# Branebrutinib: A Technical Guide to a Highly Selective BTK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Branebrutinib |           |
| Cat. No.:            | B606338       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**Branebrutinib** (BMS-986195) is a potent and highly selective, orally administered, covalent irreversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical signaling element in the B-cell antigen receptor (BCR) and Fc receptor (FcR) pathways, making it a key therapeutic target for a range of B-cell malignancies and autoimmune diseases. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical pharmacology of **branebrutinib**, intended for researchers and professionals in the field of drug development. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further investigation and understanding of this compound.

# **Chemical Structure and Properties**

**Branebrutinib** is a small molecule inhibitor with a well-defined chemical structure that contributes to its high potency and selectivity.

# **Chemical Identifiers**



| Identifier        | Value                                                                                        |
|-------------------|----------------------------------------------------------------------------------------------|
| IUPAC Name        | 4-[(3S)-3-(but-2-ynoylamino)piperidin-1-yl]-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide[1] |
| CAS Number        | 1912445-55-6[1][2]                                                                           |
| Molecular Formula | C20H23FN4O2[1]                                                                               |
| SMILES            | CC#CC(=O)N[C@H]1CCCN(C1)C2=C(C=C(C3<br>=C2C(=C(N3)C)C)C(=O)N)F[1]                            |
| Synonyms          | BMS-986195[1][2]                                                                             |

**Physicochemical Properties** 

| Property           | Value               |
|--------------------|---------------------|
| Molecular Weight   | 370.43 g/mol [3][4] |
| Monoisotopic Mass  | 370.1805 Da[3]      |
| Solubility         | DMSO: ≥ 60 mg/mL[5] |
| Polar Surface Area | 91.22 Ų[4]          |
| #Rotatable Bonds   | 3[4]                |
| H-Bond Acceptors   | 6[4]                |
| H-Bond Donors      | 4[4]                |

# **Mechanism of Action**

**Branebrutinib** is a covalent, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase belonging to the Tec family.[6] BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[5]

The mechanism of action involves the acrylamide group of **branebrutinib** forming a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[7] This irreversible binding leads to sustained inhibition of BTK's enzymatic activity.



# **Signaling Pathway**

BTK plays a pivotal role in relaying signals from the B-cell receptor. Upon antigen binding to the BCR, a cascade of signaling events is initiated, leading to the activation of downstream pathways such as PLCy2, which in turn modulates calcium flux and activation of transcription factors like NF-kB. **Branebrutinib**'s inhibition of BTK effectively blocks these downstream signals.



#### B-Cell Receptor Signaling Pathway and Branebrutinib Inhibition





#### Human Whole Blood B-Cell Activation Assay Workflow



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety, pharmacokinetics and pharmacodynamics of branebrutinib (BMS-986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebocontrolled trial in healthy participants PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. wiki.epfl.ch [wiki.epfl.ch]
- 7. Protocol for the induction of arthritis in C57BL/6 mice PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Branebrutinib: A Technical Guide to a Highly Selective BTK Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606338#branebrutinib-s-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com